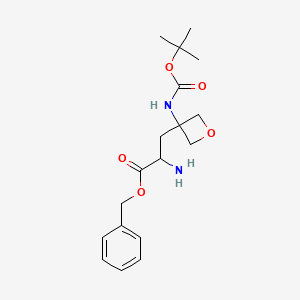
Benzyl (2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane is a synthetic organic compound that features both a Boc-protected amino group and a Cbz-protected aminoethyl group attached to an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane typically involves multi-step organic reactions. One possible route includes:
Protection of Amino Groups: The starting material, which contains free amino groups, is first protected using Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups.
Formation of Oxetane Ring: The protected intermediate undergoes cyclization to form the oxetane ring. This step may involve the use of strong bases or other cyclizing agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane can undergo various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Cbz protecting groups under acidic or hydrogenation conditions.
Substitution Reactions: The oxetane ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and palladium on carbon (Pd/C) with hydrogen for Cbz removal.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted oxetanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialized materials with unique properties.
Mechanism of Action
The mechanism of action for compounds like 3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane depends on their specific applications. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-3-(cbz-aminoethyl)-tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
3-(Boc-amino)-3-(cbz-aminoethyl)-pyrrolidine: Contains a pyrrolidine ring, offering different chemical properties.
Uniqueness
3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The combination of Boc and Cbz protecting groups also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C18H26N2O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
benzyl 2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]propanoate |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)25-16(22)20-18(11-23-12-18)9-14(19)15(21)24-10-13-7-5-4-6-8-13/h4-8,14H,9-12,19H2,1-3H3,(H,20,22) |
InChI Key |
WWHGALQZELDPGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)CC(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















